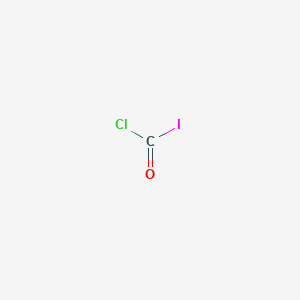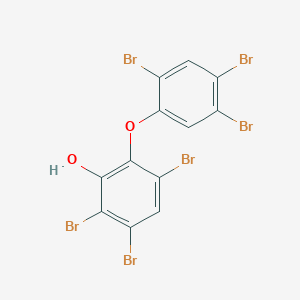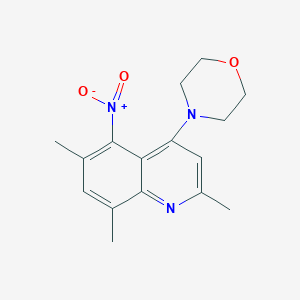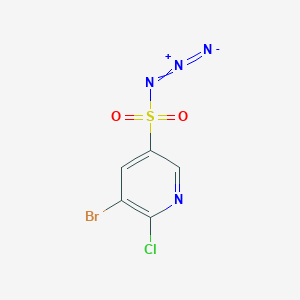![molecular formula C12H14ClN3 B14179306 5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline CAS No. 922711-62-4](/img/structure/B14179306.png)
5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline is a chemical compound that features a chloro-substituted aniline group linked to a dimethyl-imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst.
Substitution Reaction: The chloro-substituted aniline can be prepared by reacting aniline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the chloro-substituted aniline with the dimethyl-imidazole moiety under basic conditions, often using a base like potassium carbonate in a polar solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the imidazole ring or the chloro group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Reduced forms of the imidazole ring or dechlorinated products.
Substitution: Substituted aniline derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting microbial infections or cancer.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of functional materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of imidazole derivatives, including their antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-nitroimidazole-1-acetic acid: Known for its antimicrobial properties.
4’-[(1,7’-dimethyl-2’-propyl-1H,1’H-2,5’-bibenzo[d]imidazol-1’-yl)methyl]biphenyl-2-carboxylic acid: Used in medicinal chemistry for its therapeutic potential.
Uniqueness
5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted aniline group and dimethyl-imidazole moiety make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
922711-62-4 |
|---|---|
Fórmula molecular |
C12H14ClN3 |
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
5-chloro-2-[(2,4-dimethylimidazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C12H14ClN3/c1-8-6-16(9(2)15-8)7-10-3-4-11(13)5-12(10)14/h3-6H,7,14H2,1-2H3 |
Clave InChI |
HADKXPRGHJXHQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=N1)C)CC2=C(C=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)




![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)



![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)

![(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal](/img/structure/B14179278.png)


